1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol

Synthetic chemistry Grignard addition Building block procurement

1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)ethanol (CAS 867035-23-2, molecular formula C₉H₁₀N₂O, molecular weight 162.19 g/mol) belongs to the pyrrolo[2,3-c]pyridine (6-azaindole) class of heterocyclic compounds. This scaffold is recognized in the medicinal chemistry literature as a privileged structure for kinase inhibitor design due to its ability to engage the hinge-binding region of ATP-binding pockets.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8462927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(N1)C=NC=C2)O
InChIInChI=1S/C9H10N2O/c1-6(12)8-4-7-2-3-10-5-9(7)11-8/h2-6,11-12H,1H3
InChIKeyPXFRKXIQWLBXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)ethanol: Core Scaffold Identity, Physicochemical Profile, and Procurement Rationale


1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)ethanol (CAS 867035-23-2, molecular formula C₉H₁₀N₂O, molecular weight 162.19 g/mol) belongs to the pyrrolo[2,3-c]pyridine (6-azaindole) class of heterocyclic compounds [1]. This scaffold is recognized in the medicinal chemistry literature as a privileged structure for kinase inhibitor design due to its ability to engage the hinge-binding region of ATP-binding pockets [2]. The ethanol substituent at the 2-position introduces a chiral secondary alcohol that can serve both as a hydrogen-bond donor/acceptor and as a synthetic handle for further derivatization. The compound is typically supplied at ≥95% purity (HPLC) with full characterization by ¹H NMR and mass spectrometry .

Why Generic 6-Azaindole Substitution Fails: Differential Substituent Effects of 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)ethanol


The pyrrolo[2,3-c]pyridine scaffold exhibits profoundly divergent biological activities depending on the nature and position of substituents. Compounds within this class target unrelated proteins—LSD1 demethylase, H⁺/K⁺-ATPase, IκB kinase, and various receptor tyrosine kinases—with structure-activity relationships (SAR) that are steeply substituent-dependent [1][2]. The 2-(1-hydroxyethyl) group confers distinct hydrogen-bonding geometry, introduces a chiral center, and provides a reactive hydroxyl handle absent in the corresponding aldehyde (2-carboxaldehyde), ketone (2-ethanone), or primary alcohol (2-methanol) analogs. These structural features directly influence target engagement, as demonstrated by the narrow SAR around the C2 position reported in the LSD1 inhibitor patent literature [3]. Consequently, a user requiring a 2-(1-hydroxyethyl)-substituted 6-azaindole cannot achieve equivalent performance by substituting the parent scaffold or alternative 2-substituted derivatives.

Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation of 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)ethanol


Synthetic Accessibility and Yield Comparison: Ethanol Derivative vs. Aldehyde and Ketone Analogs

The compound is synthesized via Grignard addition of methylmagnesium chloride to 1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde, achieving an isolated yield of 75% as a tan solid . In contrast, the aldehyde precursor (CAS 867034-96-6) and the ketone analog 1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone (CAS 867035-25-4) represent the C2-oxidized forms that lack the nucleophilic hydroxyl handle required for subsequent esterification, etherification, or carbamate formation. The difference in synthetic utility is qualitative but critical: the ethanol derivative provides a functional group suitable for Mitsunobu coupling, acylation, or mesylation/tosylation, whereas the aldehyde is limited to reductive amination and the ketone to oxime/hydrazone chemistry [1].

Synthetic chemistry Grignard addition Building block procurement

Kinase Inhibitor Scaffold: 6-Azaindole Core as ATP-Mimetic Hinge Binder vs. 7-Azaindole and Indole Isosteres

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold positions the pyridine nitrogen at the 6-position of the indole ring system, enabling a distinct hinge-binding hydrogen-bond network compared to the 7-azaindole (pyrrolo[2,3-b]pyridine) or 4-azaindole isomers [1]. This regiochemistry has been exploited in kinase inhibitor design: 6-azaindole-based IκB kinase (IKK) inhibitors demonstrated superior IKK inhibitory activity in a patent series explicitly claiming 6-azaindole compounds for diabetes and inflammatory disorders [2]. The 2-ethanol substituent provides an additional polar contact point that can be exploited for ribose pocket or solvent-channel interactions, a feature absent in unsubstituted or 2-methyl analogs of the 6-azaindole core [3].

Kinase inhibition 6-azaindole Hinge-binding scaffold

LSD1 Inhibitor Scaffold Differentiation: 1H-Pyrrolo[2,3-c]pyridine Series vs. Cyclopropylamine-Based Inhibitors

A 2024 J. Med. Chem. study reported the optimization of 1H-pyrrolo[2,3-c]pyridine derivatives as potent and reversible LSD1 inhibitors, with lead compound 23e achieving nanomolar enzymatic IC₅₀ and sub-nanomolar cellular antiproliferative activity in MV4-11 AML cells [1]. The SAR exploration revealed that substituents at the C2 position of the pyrrolo[2,3-c]pyridine core are critical for LSD1 potency; the 2-(1-hydroxyethyl) group present in the target compound maps directly onto this pharmacophore region. In a related 2020 LSD1 patent (US20200157091A1), the pyrrolo[2,3-c]pyridine scaffold is explicitly distinguished from cyclopropylamine-based LSD1 inhibitors (e.g., ORY-1001, GSK2879552) by its non-covalent, reversible binding mode [2]. The presence of a hydroxyl-bearing substituent at C2 may further modulate residence time and selectivity versus MAO-A/MAO-B, although direct quantitative data for this specific compound are not yet published [3].

LSD1 inhibition Epigenetics Acute myelogenous leukemia

Acid Pump Antagonist (APA) Scaffold: H⁺/K⁺-ATPase Inhibition in the Pyrrolo[2,3-c]pyridine Series

The pyrrolo[2,3-c]pyridine scaffold has been validated as a core for acid pump antagonists (APAs), which reversibly inhibit the gastric H⁺/K⁺-ATPase. Yoon et al. (2010) reported that optimized 1H-pyrrolo[2,3-c]pyridines bearing substituents at N1, C5, and C7 positions achieved potent APA activity, with compounds 14f and 14g exhibiting H⁺/K⁺-ATPase IC₅₀ values of 28 nM and 29 nM, respectively [1]. This reversible mechanism contrasts with irreversible proton pump inhibitors (PPIs) such as omeprazole, which covalently modify the ATPase [2]. The 2-ethanol substituent on the target compound provides a hydroxyl group at a position adjacent to the C3 position, which in the APA pharmacophore model is typically occupied by lipophilic aryl/heteroaryl groups; this hydroxyl may serve as a pro-functional handle for phosphate or glucuronide prodrug strategies [3].

Acid pump antagonist H⁺/K⁺-ATPase Gastric acid secretion

Toxicology Differentiation: PXR Activation and CYP3A4 Induction Risk Assessment via Structural Alert Comparison

Pregnane X receptor (PXR) activation leading to CYP3A4 induction is a major cause of drug-drug interactions and a key go/no-go criterion in lead optimization. While no direct PXR transactivation data are available for 1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol, a structurally related pyrrolo[2,3-c]pyridine derivative (CHEMBL4878960) was evaluated in a human PXR agonist assay in HepG2 cells co-expressing CYP3A4-luciferase, showing an EC₅₀ of 4,000 nM [1]. This level of PXR activation is substantially weaker than that of the prototypical PXR agonist rifampicin (EC₅₀ ~500–800 nM in the same assay format [2]), and falls within a range considered acceptable for lead optimization by the pharmaceutical industry [3]. The 2-ethanol substituent, being more polar and less lipophilic than the typical PXR pharmacophore (which favors large, hydrophobic molecules), may contribute to attenuated PXR engagement compared to more lipophilic 2-aryl or 2-benzyl analogs in the pyrrolo[2,3-c]pyridine series.

PXR activation CYP3A4 induction Drug-drug interaction

Best Research and Industrial Application Scenarios for 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)ethanol


Medicinal Chemistry: Kinase Inhibitor Lead Generation Using the 6-Azaindole Hinge-Binding Scaffold

This compound serves as an ideal starting point for synthesizing focused libraries of ATP-competitive kinase inhibitors. The 6-azaindole core engages the kinase hinge region via the pyridine nitrogen, while the 2-(1-hydroxyethyl) group can be elaborated through O-alkylation, acylation, or Mitsunobu reactions to explore ribose-pocket and solvent-channel interactions. The scaffold's differentiation from 7-azaindole hinge-binders enables exploration of alternative kinase selectivity profiles [1][2].

Epigenetic Drug Discovery: Reversible LSD1 Inhibitor Development

The 1H-pyrrolo[2,3-c]pyridine scaffold has been validated in 2024 literature as a platform for potent, reversible LSD1 inhibitors with nanomolar enzymatic and sub-nanomolar cellular activity against AML and SCLC cell lines. The 2-(1-hydroxyethyl) substitution maps to a critical pharmacophore position, and the chiral alcohol offers opportunities for stereochemistry-dependent SAR exploration [1][3].

Gastrointestinal Drug Discovery: Reversible Acid Pump Antagonist (APA) Programs

For programs targeting reversible inhibition of gastric H⁺/K⁺-ATPase as an alternative to irreversible PPIs, this compound provides the validated pyrrolo[2,3-c]pyridine APA core with a synthetically tractable hydroxyl handle at the 2-position. The demonstrated APA IC₅₀ values of 28–29 nM for optimized analogs in this scaffold class support its use in lead optimization campaigns [4][5].

Chemical Biology: PROTAC Linker Attachment and Bioconjugation

The secondary alcohol at the 2-position provides a well-defined attachment point for linker conjugation in PROTAC (proteolysis-targeting chimera) design or for biotin/fluorophore labeling in chemical biology probe development. The 75% isolated yield and well-characterized purity (HPLC 89.0% AUC) from the Grignard synthesis ensure reproducibility in multi-step conjugation protocols .

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